molecular formula C7H13NO4 B591878 (r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 171567-86-5

(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No.: B591878
CAS No.: 171567-86-5
M. Wt: 175.184
InChI Key: CEFVHPDFGLDQKU-RXMQYKEDSA-N
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Description

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a methyl group attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which acts as a catalyst. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid often employs large-scale esterification processes. These processes utilize similar reagents and conditions as laboratory-scale syntheses but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in achieving high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids

Scientific Research Applications

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites. The methyl group provides hydrophobic interactions that enhance the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions. The presence of the methoxycarbonyl group also provides distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651353
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171567-86-5
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
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d8
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Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
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5 g
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Synthesis routes and methods III

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